3-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
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Overview
Description
3-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development due to their unique structural properties .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have been recognized as important pharmacophores with a wide range of applications in medicinal chemistry . They have shown significant activity against various diseases, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against various diseases, suggesting that they can induce notable changes at the molecular and cellular levels .
Preparation Methods
The synthesis of 3-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, the reaction can be carried out in ethyl acetate via one-pot tandem cyclization/bromination when only tert-butyl hydroperoxide (TBHP) is added . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like TBHP.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include TBHP, iodine, and various solvents like toluene and ethyl acetate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for drug development due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 3-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide include other imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines. These compounds share structural similarities but may differ in their specific substituents and biological activities. For instance, 3-bromoimidazo[1,2-a]pyridines are synthesized under similar conditions but have distinct properties and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
Properties
IUPAC Name |
3-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O/c20-15-6-1-5-14(10-15)18(25)22-16-7-2-4-13(11-16)17-12-24-9-3-8-21-19(24)23-17/h1-12H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQVIEQDOZSYRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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